(3-(Ethylsulfonyl)azetidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone
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Overview
Description
(3-(Ethylsulfonyl)azetidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone is a synthetic organic compound characterized by the presence of an azetidine ring, an ethylsulfonyl group, and a methanone moiety attached to a fluorinated methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Ethylsulfonyl)azetidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable amine and halide precursors under basic conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is introduced via sulfonylation reactions, often using reagents like ethylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Methanone Moiety: The methanone group is typically introduced through acylation reactions, using reagents like acyl chlorides or anhydrides.
Final Coupling with the Fluorinated Methoxyphenyl Group: The final step involves coupling the azetidine derivative with the fluorinated methoxyphenyl group, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-(Ethylsulfonyl)azetidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated methoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(3-(Ethylsulfonyl)azetidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-(Ethylsulfonyl)azetidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or membrane integrity.
Comparison with Similar Compounds
Similar Compounds
(3-(Methylsulfonyl)azetidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone: Similar structure with a methylsulfonyl group instead of an ethylsulfonyl group.
(3-(Ethylsulfonyl)azetidin-1-yl)(3-chloro-4-methoxyphenyl)methanone: Similar structure with a chloro group instead of a fluoro group.
(3-(Ethylsulfonyl)azetidin-1-yl)(3-fluoro-4-hydroxyphenyl)methanone: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
The uniqueness of (3-(Ethylsulfonyl)azetidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
(3-(Ethylsulfonyl)azetidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone, also known by its CAS number 2034402-07-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is C13H16FNO4S with a molecular weight of 301.34 g/mol. The structure features an azetidine ring substituted with an ethylsulfonyl group and a methanone moiety linked to a fluorinated methoxyphenyl group.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₆FNO₄S |
Molecular Weight | 301.34 g/mol |
CAS Number | 2034402-07-6 |
Research indicates that compounds like this compound may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The ethylsulfonyl group is particularly noted for enhancing solubility and bioavailability, which can improve the pharmacokinetic profile of the compound.
Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory properties. They may modulate inflammatory cytokine production and inhibit pathways such as NF-kB, which is crucial in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Study on Anticancer Activity : A study published in a peer-reviewed journal evaluated the effects of azetidine derivatives on human cancer cell lines. Results indicated that these compounds could induce apoptosis and inhibit cell growth through modulation of apoptosis-related proteins .
- Inflammation Model : In an animal model of inflammation, a structurally similar compound was tested for its ability to reduce edema and inflammatory markers. The results showed significant reductions in paw swelling and cytokine levels, indicating potential use in treating inflammatory conditions .
Properties
IUPAC Name |
(3-ethylsulfonylazetidin-1-yl)-(3-fluoro-4-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4S/c1-3-20(17,18)10-7-15(8-10)13(16)9-4-5-12(19-2)11(14)6-9/h4-6,10H,3,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYLKVHEOFYYIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1CN(C1)C(=O)C2=CC(=C(C=C2)OC)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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